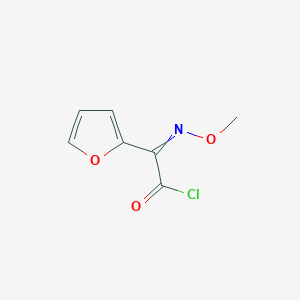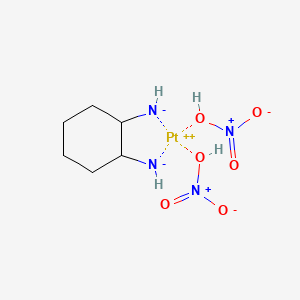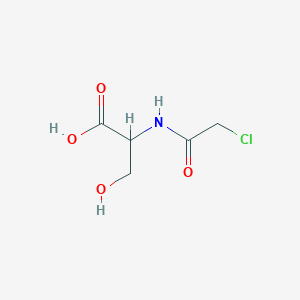
4-Nitrophenol sodium salt dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of 4-nitrophenol, a phenolic compound characterized by a nitro group at the para position relative to the hydroxyl group on the benzene ring . This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
4-Nitrophenol sodium salt dihydrate, also known as Sodium 4-nitrophenolate Dihydrate, is a chemical compound that has been studied for its various properties . . It’s worth noting that the compound’s structure, which includes a nitro group (NO2) and a phenol group (OH), suggests it may interact with a variety of biological targets .
Mode of Action
For instance, the nitro group could potentially undergo reduction, while the phenol group could engage in hydrogen bonding .
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound may have good bioavailability.
Result of Action
It has been suggested that the compound may have optical properties, with potential applications in the field of nonlinear optics . Additionally, it has been reported to act as a signaling molecule in plants, activating various physiological processes such as seed germination, root development, and flowering .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its optical properties may be enhanced under certain conditions . Furthermore, its efficacy as a signaling molecule in plants may be influenced by environmental factors such as light, temperature, and soil conditions .
Biochemical Analysis
Biochemical Properties
The 4-Nitrophenol Sodium Salt Dihydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the enzymatic cleavage of several synthetic substrates such as 4-nitrophenyl phosphate (used as a substrate for alkaline phosphatase), 4-nitrophenyl acetate (for carbonic anhydrase), 4-nitrophenyl-β-D-glucopyranoside and other sugar derivatives which are used to assay various glycosidase enzymes .
Cellular Effects
It has been observed that this compound possesses optical transmittance in the visible and NIR regions, which may influence cell function .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found that this compound can form ionic or hydrogen bonds with other organic and inorganic bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound possesses nonlinear optical properties with enhancing roles of the growth crystal’s second and third-harmonic generation efficiencies .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors .
Subcellular Localization
It is known that this compound can interact with various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenol sodium salt dihydrate can be synthesized through the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated and purified . The sodium salt form is obtained by neutralizing 4-nitrophenol with sodium hydroxide, followed by crystallization to yield the dihydrate form .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes, followed by neutralization and crystallization. The slow evaporation method is commonly used to grow high-purity crystals of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenol sodium salt dihydrate undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-aminophenol using reducing agents such as sodium borohydride (NaBH4) or hydrazine.
Oxidation: The compound can be oxidized under specific conditions, although this is less common.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Reduction: The major product is 4-aminophenol.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
4-Nitrophenol sodium salt dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a pH indicator due to its color-changing properties at different pH levels. It is also a precursor in the synthesis of various organic compounds.
Industry: The compound is used in the production of dyes, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
2-Nitrophenol: Another nitrophenol isomer with the nitro group at the ortho position relative to the hydroxyl group.
4-Aminophenol: The reduced form of 4-nitrophenol, commonly used in the synthesis of paracetamol.
4-Nitrophenyl acetate: A substrate used in enzymatic assays to measure esterase activity.
Uniqueness: 4-Nitrophenol sodium salt dihydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its ability to act as a pH indicator and its role as an intermediate in pharmaceutical synthesis highlight its versatility and importance in both research and industry .
Properties
CAS No. |
66924-59-2 |
|---|---|
Molecular Formula |
C6H5NNaO3 |
Molecular Weight |
162.10 g/mol |
IUPAC Name |
sodium;4-nitrophenolate;dihydrate |
InChI |
InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H; |
InChI Key |
OORLTLMFPORJLV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)


![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)

